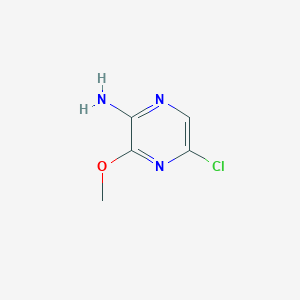

2-Amino-5-chloro-3-methoxypyrazine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-chloro-3-methoxypyrazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6ClN3O/c1-10-5-4(7)8-2-3(6)9-5/h2H,1H3,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUJZVKRORABUDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=CN=C1N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80444943 | |

| Record name | 2-Amino-5-chloro-3-methoxypyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80444943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

874-31-7 | |

| Record name | 2-Amino-5-chloro-3-methoxypyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80444943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-Amino-5-chloro-3-methoxypyrazine chemical properties

An In-depth Technical Guide to 2-Amino-5-chloro-3-methoxypyrazine for Advanced Chemical Synthesis

Abstract

This technical guide provides an in-depth analysis of this compound (CAS No. 874-31-7), a pivotal heterocyclic building block for researchers, medicinal chemists, and drug development professionals. The pyrazine scaffold is a privileged motif in numerous FDA-approved drugs, and this particular derivative offers a strategic combination of reactive sites for building molecular complexity.[1] This document moves beyond a simple datasheet to offer a field-proven perspective on the compound's physicochemical properties, spectroscopic signature, synthesis, and, most critically, its reactivity and application in modern cross-coupling methodologies. We will explore the causality behind experimental choices, providing robust protocols and mechanistic insights to empower scientists in their research endeavors.

Core Compound Characteristics

This compound is a trifunctionalized heterocycle. The strategic placement of an amino, a chloro, and a methoxy group on the electron-deficient pyrazine core makes it a highly valuable and versatile intermediate in organic synthesis.[1] The chloro and methoxy groups, in particular, play significant roles in modulating the electronic properties of the ring and influencing intermolecular interactions in drug-target binding.[2][3]

Physicochemical and Safety Data

A comprehensive understanding of the compound's physical properties is the foundation of successful experimental design, influencing everything from solvent selection to purification strategy. The key properties are summarized below.

| Property | Value | Source |

| IUPAC Name | 5-chloro-3-methoxypyrazin-2-amine | PubChem[4] |

| CAS Number | 874-31-7 | PubChem[4] |

| Molecular Formula | C₅H₆ClN₃O | PubChem[4][5] |

| Molecular Weight | 159.57 g/mol | PubChem[4] |

| Appearance | White to off-white solid/powder | National Analytical Corp.[6], CymitQuimica[5] |

| Solubility | Insoluble in water | National Analytical Corp.[6] |

| XLogP3 | 0.7 | PubChem[4] |

| Purity | ≥97-98% (Typical) | CymitQuimica[5], National Analytical Corp.[6] |

Safety and Handling: The compound should be handled with appropriate personal protective equipment in a well-ventilated fume hood. It is stable under recommended storage conditions (2-8°C, sealed, dry, and dark).[6][7]

-

-

H302: Harmful if swallowed

-

H315: Causes skin irritation

-

H319: Causes serious eye irritation

-

H335: May cause respiratory irritation

-

Spectroscopic Profile

Structural confirmation and purity assessment are typically achieved through a combination of spectroscopic methods. While specific spectra should be run on each batch, the expected profile is as follows:

| Technique | Expected Features |

| ¹H NMR | Signals corresponding to the single aromatic proton, the methoxy group protons, and the amine protons. |

| ¹³C NMR | Resonances for the five unique carbon atoms in the molecule. |

| Mass Spec (MS) | A molecular ion peak [M]+ corresponding to the calculated molecular weight (159.02 for ³⁵Cl isotope).[4] |

| Infrared (IR) | Characteristic stretches for N-H (amine), C-O (ether), C=N, and C-Cl bonds. |

Authoritative spectral data can be sourced from vendors and chemical databases for comparison.[8][9]

Synthesis Pathway and Protocol

The most common and logical synthetic approach to this compound begins with a more readily available precursor, 2-aminopyrazine, and proceeds through a dichlorinated intermediate. This multi-step process requires careful control of reaction conditions to ensure high yield and purity.

Caption: Synthetic workflow from 2-aminopyrazine to the target compound.

Detailed Synthesis Protocol: From 2,5-Dichloropyrazine

This protocol focuses on the final two steps: the selective methoxylation followed by amination of 2,5-dichloropyrazine. The electron-deficient nature of the pyrazine ring facilitates nucleophilic aromatic substitution (SNAr).[1]

Step 1: Synthesis of 2-chloro-5-methoxypyrazine

-

Vessel Preparation: To a dry, three-necked flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 2,5-dichloropyrazine (1.0 eq).

-

Solvent and Reagent: Add anhydrous methanol (MeOH) as the solvent. Cool the mixture to 0-5°C in an ice bath.

-

Base Addition: Slowly add a solution of sodium methoxide (NaOMe) in MeOH (typically 25-30 wt%, 1.0-1.1 eq) dropwise, ensuring the internal temperature does not exceed 10°C.

-

Causality: The use of one equivalent of the nucleophile at a controlled temperature favors mono-substitution over di-substitution. The more electron-withdrawing chloro group activates the ring, making it susceptible to nucleophilic attack.

-

-

Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring progress by TLC or LC-MS.

-

Workup: Once the starting material is consumed, quench the reaction by carefully adding water. Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 2-chloro-5-methoxypyrazine.

Step 2: Synthesis of this compound

Note: The order of methoxylation and amination can be reversed. This protocol describes the amination of the methoxylated intermediate.

-

Reaction Setup: In a sealed pressure vessel, dissolve the crude 2-chloro-5-methoxypyrazine (1.0 eq) from the previous step in a suitable solvent like 1,4-dioxane or isopropanol.

-

Nucleophile Addition: Add an aqueous solution of ammonia (NH₄OH, excess, e.g., 5-10 eq).

-

Causality: A sealed vessel and elevated temperature are required to drive the SNAr reaction with ammonia, which is a weaker nucleophile than methoxide. An excess of ammonia is used to ensure the reaction goes to completion.

-

-

Heating: Seal the vessel and heat to 80-100°C for 12-24 hours. Monitor the internal pressure and reaction progress.

-

Workup and Purification: Cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. Partition the residue between water and an organic solvent. Dry the organic layer and concentrate. The resulting solid crude product is then purified, typically by column chromatography (silica gel) or recrystallization, to yield pure this compound.

Chemical Reactivity and Applications in Drug Discovery

The true utility of this compound lies in its capacity for selective, late-stage functionalization, primarily via palladium-catalyzed cross-coupling reactions at the C5-chloro position. This allows for the rapid generation of compound libraries to explore structure-activity relationships (SAR).[10]

Suzuki-Miyaura Cross-Coupling

The Suzuki coupling is a robust method for forming C-C bonds, enabling the attachment of various aryl or heteroaryl groups to the pyrazine core.[10] This is invaluable for developing molecules like kinase inhibitors, where such moieties can interact with specific pockets in the target protein.[10]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: General Procedure for Suzuki Coupling

-

Inert Atmosphere: To a dry reaction vessel, add this compound (1.0 eq), the desired aryl- or heteroarylboronic acid (1.1-1.5 eq), and a suitable base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq).

-

Catalyst System: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) or a combination of a palladium source (e.g., Pd(OAc)₂) and a phosphine ligand.

-

Trustworthiness: The system must be purged and maintained under an inert atmosphere (Nitrogen or Argon) as the Pd(0) active species is oxygen-sensitive.

-

-

Solvent: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water.

-

Reaction: Heat the mixture to 80-110°C and stir until the starting material is consumed (monitor by TLC/LC-MS).

-

Workup: Cool the reaction, dilute with water, and extract with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography.

Buchwald-Hartwig Amination

For C-N bond formation, the Buchwald-Hartwig amination is the premier method.[11] It allows for the coupling of the C5-chloro position with a vast array of primary and secondary amines, providing access to a different chemical space than Suzuki coupling.[12][13]

Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

-

Inert Atmosphere: To a dry, oven-baked flask, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos, BINAP, 2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄, 1.5-2.0 eq).[14]

-

Expertise: The choice of ligand is critical and depends on the steric and electronic properties of the amine coupling partner. Bulky, electron-rich phosphine ligands are often required for coupling aryl chlorides.[14]

-

-

Reagents: Add this compound (1.0 eq) and the desired amine (1.1-1.3 eq).

-

Solvent: Add anhydrous, degassed toluene or dioxane.

-

Reaction: Heat the mixture, typically between 80-120°C, under an inert atmosphere until completion.

-

Workup: Cool the reaction to room temperature, quench carefully with water or saturated ammonium chloride, and extract with an organic solvent. The product is isolated and purified via standard methods.

Conclusion

This compound is more than a simple chemical intermediate; it is an enabling tool for modern medicinal chemistry. Its well-defined physicochemical properties and predictable reactivity make it a reliable substrate for constructing complex molecular architectures. The true power of this building block is realized through its application in robust and versatile cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig aminations. By understanding the mechanistic principles and applying the protocols detailed in this guide, researchers can effectively leverage this compound to accelerate the discovery and development of novel therapeutics.

References

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- Tradeindia. (n.d.). 2-amino-5-chloro-3- Methoxypyrazine - Cas No: 874-31-7. National Analytical Corporation - Chemical Division.

- Almansour, A. I., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Molecules, 24(23), 4385.

- Wikipedia. (n.d.). Buchwald–Hartwig amination.

- NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples.

- Wikipedia. (n.d.). Suzuki reaction.

- YouTube. (2023). Buchwald-Hartwig amination.

- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.

- Drug Hunter. (2024). Roles of the Chloro and Methoxy Groups in Drug Discovery.

- YouTube. (2024). Roles of the Chloro and Methoxy Groups in Drug Discovery.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. drughunter.com [drughunter.com]

- 3. m.youtube.com [m.youtube.com]

- 4. This compound | C5H6ClN3O | CID 10797036 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. 2-amino-5-chloro-3- Methoxypyrazine - Cas No: 874-31-7 at Best Price in Mumbai | National Analytical Corporation - Chemical Division [tradeindia.com]

- 7. achmem.com [achmem.com]

- 8. This compound(874-31-7) 1H NMR spectrum [chemicalbook.com]

- 9. 874-31-7|this compound|BLD Pharm [bldpharm.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 12. Page loading... [guidechem.com]

- 13. youtube.com [youtube.com]

- 14. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | TCI AMERICA [tcichemicals.com]

Introduction: The Strategic Importance of a Privileged Scaffold

An In-depth Technical Guide to 2-Amino-5-chloro-3-methoxypyrazine for Advanced Research and Development

This compound, identified by CAS number 874-31-7, is a highly functionalized heterocyclic compound.[1][2][3][4] As a substituted pyrazine, it belongs to a class of aromatic heterocycles that are of immense interest in medicinal chemistry.[5][6][7] The pyrazine ring system is a "privileged scaffold," frequently found in biologically active molecules and FDA-approved drugs.[5][6] The specific arrangement of an amino group, a chloro atom, and a methoxy group on this pyrazine core makes it a versatile building block for the synthesis of complex molecular architectures, particularly in the pursuit of novel therapeutic agents.[8][9]

The strategic placement of these functional groups offers medicinal chemists a powerful tool for modulating physicochemical and pharmacological properties. The amino group provides a key site for nucleophilic reactions or hydrogen bonding, the chlorine atom can act as a leaving group in substitution reactions or contribute to binding interactions, and the methoxy group can influence solubility and metabolic stability.[9] This guide provides a comprehensive technical overview of this compound for researchers, scientists, and drug development professionals, covering its synthesis, analysis, applications, and handling.

Physicochemical and Structural Properties

A precise understanding of a compound's properties is the foundation of its effective application in research. The key physicochemical data for this compound are summarized below.

| Property | Value | Source |

| CAS Number | 874-31-7 | [1][4] |

| Molecular Formula | C₅H₆ClN₃O | [1][10][11] |

| Molecular Weight | 159.57 g/mol | [1] |

| IUPAC Name | 5-chloro-3-methoxypyrazin-2-amine | [1] |

| Appearance | Solid (White to off-white powder) | [2] |

| Purity | Typically ≥97% | [11] |

| Storage Temperature | 2-8°C, Sealed in dry, dark place | [3] |

Synthesis and Mechanistic Considerations

The synthesis of substituted pyrazines can be complex, often requiring multi-step processes with careful control of reaction conditions to manage regioselectivity and yield.[12] While specific, publicly detailed syntheses for this compound are proprietary, a plausible and efficient route can be designed based on established pyrazine chemistry, such as the condensation of α-amino ketones or related precursors.[12][13][14]

A logical synthetic approach would involve the construction of the pyrazine ring followed by functional group manipulation. One potential pathway could start from a readily available aminopyrazine precursor, followed by sequential halogenation and methoxylation.

Caption: Plausible synthetic workflow for this compound.

Protocol: A Representative Synthetic Pathway

This protocol outlines a conceptual synthesis. Researchers must adapt and optimize conditions based on laboratory-specific equipment and safety protocols.

-

Step 1: Selective Chlorination of 2-Aminopyrazine

-

Rationale: Direct chlorination of the pyrazine ring is a common method. Using a reagent like N-chlorosuccinimide (NCS) allows for controlled monochlorination. The 5-position is often susceptible to electrophilic attack in such systems.

-

Procedure:

-

Dissolve 2-aminopyrazine in a suitable aprotic solvent (e.g., acetonitrile).

-

Cool the mixture to 0°C in an ice bath under an inert atmosphere (e.g., nitrogen).

-

Slowly add one equivalent of N-chlorosuccinimide (NCS) portion-wise, maintaining the temperature below 5°C.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction with a sodium thiosulfate solution and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purify the crude 2-amino-5-chloropyrazine intermediate via column chromatography.[15]

-

-

-

Step 2: Introduction of the Oxygen Moiety

-

Rationale: Introducing a hydroxyl group at the 3-position sets the stage for methylation. This can be a challenging step, potentially involving oxidation and subsequent functional group interconversion.

-

Note: This step is complex and may require specialized reagents. The exact method would depend on the reactivity of the 2-amino-5-chloropyrazine intermediate.

-

-

Step 3: O-Methylation

-

Rationale: Conversion of the hydroxyl group to a methoxy ether is a standard transformation. Using a methylating agent like methyl iodide in the presence of a non-nucleophilic base prevents N-methylation at the amino group.

-

Procedure:

-

Dissolve the 2-amino-5-chloro-3-hydroxypyrazine intermediate in a polar aprotic solvent (e.g., DMF or THF).

-

Add a suitable base (e.g., sodium hydride, NaH) at 0°C to deprotonate the hydroxyl group.

-

Slowly add methyl iodide (CH₃I) and allow the reaction to proceed at room temperature until completion.

-

Quench the reaction carefully with water and extract the final product.

-

Purify this compound by recrystallization or column chromatography.

-

-

Analytical Characterization: Ensuring Identity and Purity

Rigorous analytical characterization is crucial in drug development to confirm the structure and purity of synthesized compounds. A multi-technique approach is standard practice.

Caption: Standard analytical workflow for the characterization of pyrazine derivatives.

Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for analyzing volatile compounds like pyrazine derivatives, providing both separation and structural identification.[16][17]

-

Objective: To confirm the identity and assess the purity of synthesized this compound.

-

Instrumentation & Conditions:

-

Gas Chromatograph: Agilent 8890 or equivalent.

-

Mass Spectrometer: Agilent 5977B MSD or equivalent.

-

Column: DB-5MS or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Inlet Temperature: 250°C.

-

Oven Program: Start at 80°C, hold for 2 min, ramp to 280°C at 15°C/min, hold for 5 min.

-

MS Transfer Line: 280°C.

-

Ion Source: 230°C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

-

Procedure:

-

Prepare a 1 mg/mL solution of the purified compound in methanol.

-

Inject 1 µL of the solution into the GC-MS system.

-

Acquire the data over the programmed temperature range.

-

Analysis:

-

Identity Confirmation: The resulting mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z 159). The isotopic pattern for one chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio) should be visible.

-

Purity Assessment: The purity can be estimated by the relative area of the main peak in the total ion chromatogram (TIC). Purity should typically be >98% for use in further applications.

-

-

Applications in Drug Discovery and Medicinal Chemistry

Pyrazine derivatives are integral to numerous pharmaceuticals due to their wide range of biological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[5][18][19] this compound serves as a key intermediate for compounds where the pyrazine core acts as a bioisostere for other aromatic rings, enhancing binding to biological targets and improving pharmacokinetic profiles.

-

Scaffold for Kinase Inhibitors: The pyrazine core is a common feature in small molecule kinase inhibitors, where the nitrogen atoms can form critical hydrogen bonds within the ATP-binding pocket of the enzyme.

-

Central Nervous System (CNS) Agents: The ability of the pyrazine scaffold to be modified allows for the fine-tuning of properties like lipophilicity, which is essential for crossing the blood-brain barrier.

-

Antiviral and Antimicrobial Agents: Many compounds containing the pyrazine ring have demonstrated potent activity against various pathogens.[19] The specific substitutions on this compound can be leveraged to develop new derivatives with enhanced potency and selectivity.

Safety, Handling, and Storage

Proper handling of chemical reagents is paramount for laboratory safety. Based on available safety data, this compound should be handled with care.[1][3]

-

Hazard Identification:

-

Personal Protective Equipment (PPE):

-

Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations.[20][21]

-

Wear appropriate protective gloves (e.g., nitrile) to prevent skin exposure.[21]

-

Use a NIOSH-approved respirator or work in a certified chemical fume hood to avoid inhalation.[22]

-

-

Handling and Storage:

Conclusion

This compound is more than a simple chemical intermediate; it is a strategically designed building block that offers significant potential for the discovery and development of next-generation pharmaceuticals. Its unique combination of reactive sites and modulating groups provides a robust platform for creating diverse chemical libraries. A thorough understanding of its synthesis, analytical characterization, and safe handling procedures, as detailed in this guide, is essential for unlocking its full potential in the research and development landscape.

References

- Wikipedia. Pyrazine. [Link]

- Yadav, V., et al. (2018). Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes. National Institutes of Health (NIH). [Link]

- Slideshare. Synthesis and reactions of Pyrazine. [Link]

- Zhang, Y., et al. (2023). Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus. PubMed Central. [Link]

- MDPI. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. MDPI. [Link]

- MDPI. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. MDPI. [Link]

- MDPI. (2024). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. MDPI. [Link]

- Wang, Y., et al. (2021). Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu. PubMed Central. [Link]

- PubMed. (2019). Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS). PubMed. [Link]

- Semantic Scholar. Piperazine and Pyrazine containing molecules and their diverse pharmacological activities. [Link]

- MDPI. (2022). Progress on the Synthesis Pathways and Pharmacological Effects of Naturally Occurring Pyrazines. MDPI. [Link]

- PubChem. This compound. [Link]

- ResearchGate. Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS) | Request PDF. [Link]

- Tradeindia. 2-amino-5-chloro-3- Methoxypyrazine - Cas No: 874-31-7. [Link]

- Cole-Parmer. Material Safety Data Sheet - 2-Amino-5-Chloropyridine, 98%. [Link]

- PubMed Central. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. [Link]

- Wiley Online Library. (2023). 3‐Alkyl‐2‐Methoxypyrazines: Overview of Their Occurrence, Biosynthesis and Distribution in Edible Plants. ChemBioChem. [Link]

- Google Patents.

- MDPI. (2022). Effect of 2,5-Dicarbonyl-3-Isobutyl-Piperazine on 3-Isobutyl-2-Methoxypyrazine Biosynthesis in Wine Grape. MDPI. [Link]

- PubChem. 2-Amino-5-chloropyridine. [Link]

- Semantic Scholar. (2024). Research Article Interaction and Binding Kinetics of Different Substituted Pyrazines with HSA: Based on Multispectral, Physiological Activity, and Molecular Dynamics Simulations. Journal of Food Biochemistry. [Link]

- LookChem. Cas 874-31-7,this compound. [Link]

- NINGBO INNO PHARMCHEM CO.,LTD.

- ResearchGate. Preparation of labelled 2-methoxy-3-alkylpyrazines: Synthesis and characterization of deuterated 2-methoxy-3-isopropylyrazine and 2-methoxy-3-isobutylpyrazine | Request PDF. [Link]

- Google Patents.

- Drug Hunter. (2023). Roles of the Chloro and Methoxy Groups in Drug Discovery. Drug Hunter. [Link]

Sources

- 1. This compound | C5H6ClN3O | CID 10797036 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-amino-5-chloro-3- Methoxypyrazine - Cas No: 874-31-7 at Best Price in Mumbai | National Analytical Corporation - Chemical Division [tradeindia.com]

- 3. achmem.com [achmem.com]

- 4. 874-31-7|this compound|BLD Pharm [bldpharm.com]

- 5. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. drughunter.com [drughunter.com]

- 10. keyorganics.net [keyorganics.net]

- 11. This compound | CymitQuimica [cymitquimica.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis and reactions of Pyrazine | PPTX [slideshare.net]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. mdpi.com [mdpi.com]

- 20. fishersci.com [fishersci.com]

- 21. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 22. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 23. jubilantingrevia.com [jubilantingrevia.com]

An In-Depth Technical Guide to 2-Amino-5-chloro-3-methoxypyrazine: A Key Building Block in Modern Drug Discovery

For Immediate Release

Shanghai, China – January 9, 2026 – As a cornerstone in the synthesis of complex pharmaceutical agents, 2-Amino-5-chloro-3-methoxypyrazine has emerged as a critical intermediate for researchers and drug development professionals. This technical guide provides a comprehensive overview of its core physicochemical properties, a detailed synthesis protocol, analytical characterization, and its significant applications in medicinal chemistry, particularly in the development of targeted therapies.

Core Molecular and Physical Properties

This compound is a substituted pyrazine derivative featuring an amino, a chloro, and a methoxy group attached to the pyrazine ring. These functional groups impart unique reactivity and make it a versatile scaffold in organic synthesis.

The fundamental properties of this compound are summarized below:

| Property | Value | Source(s) |

| Molecular Formula | C₅H₆ClN₃O | [1] |

| Molecular Weight | 159.57 g/mol | [1] |

| CAS Number | 874-31-7 | [2] |

| Appearance | Off-white to beige solid | [2] |

| Purity | ≥97% | [2] |

Synthesis Protocol: A Step-by-Step Guide

The synthesis of this compound is typically achieved through the chlorination of its precursor, 2-Amino-3-methoxypyrazine. This electrophilic aromatic substitution reaction requires careful control of reaction conditions to ensure selective chlorination at the C-5 position of the pyrazine ring.

Experimental Protocol: Chlorination of 2-Amino-3-methoxypyrazine

This protocol outlines a standard laboratory procedure for the synthesis of this compound.

Materials:

-

2-Amino-3-methoxypyrazine

-

N-Chlorosuccinimide (NCS)

-

Acetonitrile (anhydrous)

-

Stir bar

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Ice bath

-

Rotary evaporator

-

Silica gel for column chromatography

-

Eluent (e.g., Hexane/Ethyl Acetate mixture)

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-Amino-3-methoxypyrazine in anhydrous acetonitrile.

-

Addition of Chlorinating Agent: To the stirred solution, add N-Chlorosuccinimide (NCS) portion-wise at room temperature. The molar ratio of NCS to the starting material should be approximately 1:1 to favor mono-chlorination.

-

Reaction Progression: Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within a few hours.

-

Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature and then place it in an ice bath.

-

Solvent Removal: Remove the acetonitrile under reduced pressure using a rotary evaporator.

-

Purification: The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure this compound.

Causality Behind Experimental Choices:

-

N-Chlorosuccinimide (NCS): NCS is chosen as the chlorinating agent due to its mild and selective nature, which helps to prevent over-chlorination of the electron-rich pyrazine ring.

-

Acetonitrile: Anhydrous acetonitrile is used as the solvent because it is polar enough to dissolve the reactants and is relatively inert under the reaction conditions.

-

Reflux: Heating the reaction to reflux provides the necessary activation energy for the electrophilic substitution to occur at a reasonable rate.

Analytical Characterization

The structural integrity and purity of synthesized this compound are confirmed through various analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the remaining proton on the pyrazine ring, a singlet for the methoxy protons, and a broad singlet for the amino protons. The exact chemical shifts can vary slightly depending on the solvent used.

-

¹³C NMR: The carbon NMR spectrum will display five distinct signals corresponding to the five carbon atoms in the molecule. The chemical shifts are influenced by the nature of the substituents on the pyrazine ring.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound. The mass spectrum will show a molecular ion peak (M+) corresponding to the molecular weight of this compound (159.57 g/mol ). The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in a characteristic M+2 peak.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. Key absorption bands are expected for the N-H stretching of the amino group (typically in the range of 3300-3500 cm⁻¹), C-H stretching of the methoxy group, C=N and C=C stretching of the pyrazine ring, and the C-Cl stretching vibration.

| Spectroscopic Data | Expected Signals |

| ¹H NMR (CDCl₃) | Singlet (aromatic C-H), Singlet (O-CH₃), Broad Singlet (NH₂) |

| ¹³C NMR (CDCl₃) | Five distinct signals for the pyrazine and methoxy carbons. |

| Mass Spectrum (EI) | Molecular ion (M⁺) at m/z ≈ 159 and an M+2 peak at m/z ≈ 161. |

| FT-IR (KBr) | N-H stretch (~3400 cm⁻¹), C-H stretch (~2950 cm⁻¹), C=N/C=C stretch (~1600 cm⁻¹), C-Cl stretch (~700-800 cm⁻¹) |

Applications in Drug Development

The pyrazine scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties[3]. This compound serves as a key building block in the synthesis of several important pharmaceutical compounds, particularly kinase inhibitors.

Role as a Kinase Inhibitor Intermediate

Kinase inhibitors are a class of targeted therapy that block the action of protein kinases, enzymes that are crucial for cell signaling, growth, and division. Aberrant kinase activity is a hallmark of many cancers and other diseases.

While direct synthesis pathways for blockbuster drugs from this compound are proprietary, its structural motifs are found in various kinase inhibitors. For instance, the substituted aminopyrazine core is a key pharmacophore in drugs targeting protein kinases. The synthesis of Dasatinib, a potent dual Src/Abl kinase inhibitor used in the treatment of chronic myelogenous leukemia (CML), involves intermediates with a similar substituted heterocyclic core[4][5][6]. The general synthetic strategy often involves the coupling of such aminopyrazine derivatives with other heterocyclic systems to build the final drug molecule.

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting. It is harmful if swallowed, causes skin irritation, and causes serious eye irritation. It may also cause respiratory irritation.

Precautionary Measures:

-

Wear protective gloves, clothing, and eye/face protection.

-

Use only in a well-ventilated area.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Wash skin thoroughly after handling.

-

Store in a dry, cool, and well-ventilated place. Keep the container tightly closed.

Conclusion

This compound is a valuable and versatile building block in the field of medicinal chemistry. Its well-defined physicochemical properties, coupled with its utility in the synthesis of complex, biologically active molecules, underscore its importance for researchers and professionals in drug discovery and development. A thorough understanding of its synthesis, characterization, and applications is crucial for leveraging its full potential in the creation of next-generation therapeutics.

References

- Google Patents. (n.d.). EP2532662B1 - Synthesis process of dasatinib and intermediate thereof.

- Zhou, S., Yang, S., & Huang, G. (2017). Design, synthesis and biological activity of pyrazinamide derivatives for anti-Mycobacterium tuberculosis. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 1183–1186.

- Justia Patents. (2013). Synthesis process of dasatinib and intermediate thereof.

- PubChem. (n.d.). This compound.

Sources

- 1. This compound | C5H6ClN3O | CID 10797036 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. Design, synthesis and biological activity of pyrazinamide derivatives for anti-Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dasatinib synthesis - chemicalbook [chemicalbook.com]

- 5. EP2532662B1 - Synthesis process of dasatinib and intermediate thereof - Google Patents [patents.google.com]

- 6. patents.justia.com [patents.justia.com]

2-Amino-5-chloro-3-methoxypyrazine structural analogs and derivatives

An In-depth Technical Guide to the Synthesis, Derivatization, and Application of 2-Amino-5-chloro-3-methoxypyrazine Analogs

Introduction: The Pyrazine Scaffold in Modern Drug Discovery

The pyrazine ring, a six-membered aromatic heterocycle with nitrogen atoms at positions 1 and 4, is a privileged scaffold in medicinal chemistry. Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability make it a cornerstone in the design of novel therapeutic agents. Compounds incorporating this moiety exhibit a vast spectrum of biological activities, including anticancer, antiviral, and antibacterial properties.[1] Within this broad class, substituted 2-aminopyrazines have emerged as a particularly fruitful area of research, serving as the foundation for numerous kinase inhibitors and other targeted therapies.

This guide focuses on the this compound core, a versatile starting point for generating diverse chemical libraries. We will explore its fundamental chemical characteristics, detail robust synthetic pathways for creating structural analogs, analyze structure-activity relationships (SAR) in the context of anticancer activity, and provide field-proven experimental protocols for synthesis and evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this valuable chemical scaffold in their work.

Part 1: The this compound Core

The therapeutic potential of any analog series begins with a thorough understanding of the core structure. The title compound possesses three key substituents on the pyrazine ring, each contributing distinct steric and electronic properties that can be modulated to fine-tune biological activity.

-

2-Amino Group: This primary amine is a critical interaction point, often serving as a hydrogen bond donor in receptor-ligand interactions. Its nucleophilicity allows for a wide array of derivatization reactions.

-

5-Chloro Group: The chloro substituent is an electron-withdrawing group that influences the overall electronics of the pyrazine ring. Its presence can enhance binding affinity through halogen bonding and improve metabolic stability by blocking a potential site of oxidation.[2]

-

3-Methoxy Group: This electron-donating group modulates the electronic character of the ring in opposition to the chloro group. The methoxy moiety can also serve as a hydrogen bond acceptor and its orientation can influence the compound's conformation.[2]

// Define the core pyrazine ring pyrazine [label=<

N C C

C C N

];

// Define substituents sub_NH2 [label="NH₂", shape=none, fontcolor="#34A853"]; sub_Cl [label="Cl", shape=none, fontcolor="#EA4335"]; sub_OCH3 [label="OCH₃", shape=none, fontcolor="#4285F4"];

// Position substituents using invisible nodes pos_NH2 [pos="1.2,0.5!", shape=point, style=invis]; pos_Cl [pos="-0.7,-1.2!", shape=point, style=invis]; pos_OCH3 [pos="1.2,-0.5!", shape=point, style=invis];

// Connect substituents to the ring edge [dir=none, color="#202124"]; pyrazine:c2 -> pos_NH2 [len=0.5]; pos_NH2 -> sub_NH2 [len=0.1];

pyrazine:c5 -> pos_Cl [len=0.5]; pos_Cl -> sub_Cl [len=0.1];

pyrazine:c3 -> pos_OCH3 [len=0.5]; pos_OCH3 -> sub_OCH3 [len=0.1]; }

Caption: Core structure of this compound.

Part 2: Synthesis of Structural Analogs and Derivatives

The generation of a diverse chemical library from the core scaffold is paramount for exploring SAR and identifying lead compounds. Synthetic strategies can be broadly categorized into the modification of the existing core or the de novo construction of the substituted pyrazine ring.

Synthetic Strategy: Derivatization of the Core Scaffold

A common and efficient approach involves using this compound as a readily available starting material and modifying its functional groups. This allows for the rapid generation of analogs with targeted changes.

// Nodes Start [label="2-Amino-5-chloro-\n3-methoxypyrazine Core", fillcolor="#FBBC05", fontcolor="#202124"];

N_Alkylation [label="N-Alkylation / Acylation\n(Modification at 2-amino)", fillcolor="#F1F3F4", fontcolor="#202124"]; Schiff_Base [label="Schiff Base Formation\n(Reaction with Aldehydes)", fillcolor="#F1F3F4", fontcolor="#202124"];

Cl_Substitution [label="Nucleophilic Aromatic\nSubstitution (e.g., Suzuki, Buchwald)\n(Modification at 5-chloro)", fillcolor="#F1F3F4", fontcolor="#202124"];

Demethylation [label="O-Demethylation\n(e.g., BBr₃)", fillcolor="#F1F3F4", fontcolor="#202124"]; O_Alkylation [label="O-Alkylation / Arylation\n(Modification at 3-hydroxy)", fillcolor="#F1F3F4", fontcolor="#202124"];

Deriv_A [label="2-N-Substituted\nAnalogs", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#34A853"]; Deriv_B [label="5-Aryl/Alkyl\nAnalogs", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#EA4335"]; Deriv_C [label="3-O-Substituted\nAnalogs", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#4285F4"];

// Edges Start -> N_Alkylation [label="R-X, Base", color="#5F6368"]; Start -> Schiff_Base [label="R-CHO, Acid cat.", color="#5F6368"]; N_Alkylation -> Deriv_A [color="#34A853"]; Schiff_Base -> Deriv_A [color="#34A853"];

Start -> Cl_Substitution [label="Pd Catalyst,\nBoronic Acid/Amine", color="#5F6368"]; Cl_Substitution -> Deriv_B [color="#EA4335"];

Start -> Demethylation [color="#5F6368"]; Demethylation -> O_Alkylation [label="R-X, Base", color="#5F6368"]; O_Alkylation -> Deriv_C [color="#4285F4"]; }

Caption: Synthetic derivatization workflow from the core scaffold.

Causality Behind Experimental Choices:

-

Modification at the 2-amino position: Standard N-alkylation or acylation reactions are typically straightforward. The choice of base (e.g., NaH, K₂CO₃) and solvent (e.g., DMF, THF) depends on the reactivity of the alkylating/acylating agent and the desired reaction temperature. For less reactive electrophiles, a stronger base like sodium hydride is employed to fully deprotonate the amine, increasing its nucleophilicity.

-

Modification at the 5-chloro position: The chloro group is a versatile handle for carbon-carbon or carbon-nitrogen bond formation via palladium-catalyzed cross-coupling reactions. Suzuki coupling (with boronic acids) or Buchwald-Hartwig amination (with amines) are preferred due to their high functional group tolerance and generally high yields, allowing for the introduction of a wide range of aryl, heteroaryl, or alkylamino groups.[3]

-

Modification at the 3-methoxy position: This is a two-step process. First, O-demethylation is achieved using a strong Lewis acid like boron tribromide (BBr₃). The resulting hydroxyl group is then re-alkylated or arylated under basic conditions. This sequence opens the door to a vast array of ether analogs.

De Novo Synthesis of the Pyrazine Ring

For analogs where the substitution pattern cannot be achieved by modifying the core, a total synthesis approach is necessary. A common and robust method involves the condensation of an α-dicarbonyl compound with an α-amino acid amide.[4]

Exemplary Protocol: De Novo Synthesis

-

Reactant Preparation: Begin with a suitably substituted α-amino acid amide and an α-dicarbonyl species (e.g., glyoxal). The substitutions on these precursors will determine the final substitution pattern on the pyrazine ring.

-

Condensation: In a suitable solvent such as ethanol or acetic acid, combine the α-amino acid amide and the dicarbonyl compound. The reaction is often catalyzed by a mild base.

-

Cyclization and Aromatization: The initial condensation product will spontaneously cyclize. Aromatization to the pyrazine ring can be achieved through oxidation, often using air or a mild oxidizing agent. Subsequent chlorination and methoxylation steps can be performed to yield the desired scaffold. A patent for the preparation of a related compound, 2-amino-5-methylpyrazine, details a multi-step synthesis starting from 2-aminomalonamide and methylglyoxal, followed by reactions with phosphorus oxychloride for chlorination.[5]

Part 3: Biological Activity and Structure-Activity Relationships (SAR)

Derivatives of the 2-aminopyrazine scaffold have demonstrated significant potential, particularly as anticancer agents.[6][7][8] Research has shown that these compounds can act as inhibitors of key cellular signaling proteins, such as SHP2 (Src homology 2 domain-containing phosphatase 2), a crucial node in cancer cell growth and proliferation pathways.[6][8]

Anticancer Activity Profile

Several novel 2-aminopyrazine derivatives have been synthesized and evaluated for their inhibitory activities against various cancer cell lines.[6][7][8] The results highlight the therapeutic potential of this class of compounds.

| Compound ID | Target Cell Line | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) | Source |

| 3e | H1975 (Lung Cancer) | 11.84 ± 0.83 | GS493 (SHP2 Inhibitor) | 19.08 ± 1.01 | [6][7][8] |

| 3e | MDA-MB-231 (Breast Cancer) | 5.66 ± 2.39 | GS493 (SHP2 Inhibitor) | 25.02 ± 1.47 | [6][7][8] |

| 12b | Hep-2 (Laryngeal Cancer) | 11 | Doxorubicin | - | [9] |

| 12b | HepG2 (Liver Cancer) | 13 | Doxorubicin | - | [9] |

| 12b | MCF-7 (Breast Cancer) | 11 | Doxorubicin | - | [9] |

IC₅₀ (half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Further mechanistic studies have shown that potent compounds like '3e' can induce apoptosis (programmed cell death) in cancer cells.[6][8] Molecular docking and simulation studies suggest that these compounds likely exert their effect by selectively inhibiting the SHP2 protein.[6][8]

Key Structure-Activity Relationship (SAR) Insights

Systematic modification of the 2-aminopyrazine core has revealed critical insights into which structural features are essential for biological activity.

// Main structure main_structure [label=<

SAR Hotspots

N C C

C C N

];

// Substituents sub_R1 [label="R¹ (Amino Group)", shape=none]; sub_R2 [label="R² (Halogen)", shape=none]; sub_R3 [label="R³ (Alkoxy Group)", shape=none];

// Invisible nodes for positioning pos_R1 [pos="1.2,0.5!", shape=point, style=invis]; pos_R2 [pos="-0.7,-1.2!", shape=point, style=invis]; pos_R3 [pos="1.2,-0.5!", shape=point, style=invis];

// Connect substituents main_structure:c2 -> pos_R1 [len=0.5, dir=none]; pos_R1 -> sub_R1 [len=0.1, dir=none];

main_structure:c5 -> pos_R2 [len=0.5, dir=none]; pos_R2 -> sub_R2 [len=0.1, dir=none];

main_structure:c3 -> pos_R3 [len=0.5, dir=none]; pos_R3 -> sub_R3 [len=0.1, dir=none];

// SAR annotations anno_R1 [label=< Position 2 (R¹):

- Unsubstituted -NH₂ is often crucial.

- Replacement or large substitutions can lead to loss of activity.[3]

- Acts as H-bond donor. >, shape=box, style="filled", fillcolor="#FFFFFF", fontcolor="#34A853"]; anno_R2 [label=< Position 5 (R²):

- Halogen (e.g., Cl) is tolerated and can enhance activity.

- Site for introducing diversity via cross-coupling reactions. >, shape=box, style="filled", fillcolor="#FFFFFF", fontcolor="#EA4335"]; anno_R3 [label=< Position 3 (R³):

- Methoxy group influences electronics.

- Can be replaced with other alkoxy groups to probe hydrophobic pockets. >, shape=box, style="filled", fillcolor="#FFFFFF", fontcolor="#4285F4"];

// Connect annotations sub_R1 -> anno_R1 [style=dashed, constraint=false]; sub_R2 -> anno_R2 [style=dashed, constraint=false]; sub_R3 -> anno_R3 [style=dashed, constraint=false]; }

Caption: Key structure-activity relationship points on the 2-aminopyrazine scaffold.

-

The 2-Amino Group: For some related series, such as antimalarial 3,5-diaryl-2-aminopyridines, the unsubstituted 2-amino group was found to be critical. Its replacement or significant modification led to a loss of activity, underscoring its importance in target binding, likely as a hydrogen bond donor.[3]

-

The Pyrazine Core vs. Pyridine: In the same antimalarial study, replacing the pyridine core with a pyrazine ring led to a novel series with potent oral activity, demonstrating that the pyrazine nitrogen atoms are beneficial for the desired biological outcome.[3]

-

Substituents on Appended Rings: In many active derivatives, the aminopyrazine core is attached to other aromatic or heterocyclic rings. The nature and position of substituents on these appended rings (e.g., halogens, electron-withdrawing groups) significantly impact potency.[10]

Part 4: Key Experimental Protocols

To ensure reproducibility and reliability, the following section provides detailed, step-by-step protocols for the synthesis and evaluation of 2-aminopyrazine derivatives.

Protocol: Synthesis of a 2-(Acylamino)-5-chloro-3-methoxypyrazine Derivative

This protocol describes a standard acylation of the 2-amino group, a common first step in derivatization.

-

Reagent Preparation: In a dry, nitrogen-flushed round-bottom flask, dissolve 1.0 equivalent of this compound in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF). Add 1.2 equivalents of a base such as triethylamine or pyridine to act as an acid scavenger.

-

Reaction Initiation: Cool the solution to 0 °C in an ice bath. Slowly add a solution of 1.1 equivalents of the desired acyl chloride (e.g., benzoyl chloride) in the same anhydrous solvent dropwise over 15 minutes.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., 30% Ethyl Acetate in Hexane). The disappearance of the starting material spot and the appearance of a new, less polar product spot indicates reaction completion.

-

Work-up: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel to yield the pure acylated derivative.

-

Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol: In Vitro Anticancer Evaluation using MTT Assay

This protocol is a standard colorimetric assay for assessing cell viability and, by extension, the cytotoxic potential of a compound. It is frequently used in anticancer drug screening.[6][7][8][11]

-

Cell Seeding: Seed cancer cells (e.g., H1975, MDA-MB-231) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37 °C in a 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare a stock solution of the test compound in DMSO. Create a series of dilutions in culture medium to achieve the desired final concentrations. Remove the old medium from the wells and add 100 µL of the medium containing the test compound. Include wells with vehicle (DMSO) only as a negative control and a known anticancer drug as a positive control.

-

Incubation: Incubate the plate for 48-72 hours at 37 °C in a 5% CO₂ atmosphere.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT tetrazolium salt into purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Conclusion and Future Outlook

The this compound scaffold and its derivatives represent a highly promising class of compounds for drug discovery, particularly in oncology. The synthetic versatility of the core allows for extensive exploration of the chemical space, while initial biological data confirms its potential to yield potent inhibitors of critical cancer targets like SHP2.

Future research should focus on expanding the diversity of substituents at the 3, 5, and 6 positions of the pyrazine ring to further refine the structure-activity relationship. Investigating the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the most potent analogs will be a critical step in advancing these compounds from in vitro hits to in vivo lead candidates. The continued application of rational design, guided by molecular modeling and robust biological evaluation, will undoubtedly unlock the full therapeutic potential of this valuable heterocyclic system.

References

- Design, Synthesis, Antitumor Activity Evaluation, and Molecular Dynamics Simulation of Some 2-aminopyrazine Derivatives. PubMed.

- Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Publishing.

- Design, Synthesis, Antitumor Activity Evaluation, and Molecular Dynamics Simulation of Some 2-aminopyrazine Derivatives. Bentham Science Publisher.

- Design, Synthesis, Antitumor Activity Evaluation, and Molecular Dynamics Simulation of Some 2-aminopyrazine Derivatives. Bentham Science Publishers.

- Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity. RSC Advances (RSC Publishing).

- Preparation of labelled 2-methoxy-3-alkylpyrazines: Synthesis and characterization of deuterated 2-methoxy-3-isopropylyrazine and 2-methoxy-3-isobutylpyrazine. ResearchGate.

- Structure-activity-relationship studies around the 2-amino group and pyridine core of antimalarial 3,5-diarylaminopyridines lead to a novel series of pyrazine analogues with oral in vivo activity. PubMed.

- Discovery of 5''-chloro-N-[(5,6-dimethoxypyridin-2-yl)methyl]-2,2':5',3''-terpyridine-3'-carboxamide (MK-1064): a selective orexin 2 receptor antagonist (2-SORA) for the treatment of insomnia. PubMed.

- Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design. MDPI.

- Biological Activity of Modified and Exchanged 2-Amino-5-Nitrothiazole Amide Analogues of Nitazoxanide. PMC - NIH.

- Synthesis of Biologically Active Molecules through Multicomponent Reactions. MDPI.

- Roles of the Chloro and Methoxy Groups in Drug Discovery. Drug Hunter.

- This compound. Aladdin.

- Synthesis, in vitro biological evaluation and molecular modelling of new 2-chloro-3-hydrazinopyrazine derivatives as potent acetylcholinesterase inhibitors on PC12 cells. PMC - NIH.

- Preparation method, product and application of 2-amino-5-methylpyrazine. Google Patents.

- 2-Amino-5-aryl-pyridines as selective CB2 agonists: synthesis and investigation of structure-activity relationships. PubMed.

- Synthesis, physicochemical and biological evaluationof 2-amino-5-chlorobenzophenone derivatives aspotent skeletal muscle relaxants. ResearchGate.

- Process for preparing 2-amino-5-chloropyridine. Google Patents.

- Synthesis and Characterization of New 2-amino-5-chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as Antifungal Activity. Digital Repository.

- Structure Activity Relationships. Drug Design Org.

- 3‐Alkyl‐2‐Methoxypyrazines: Overview of Their Occurrence, Biosynthesis and Distribution in Edible Plants. Wiley Online Library.

- Extended structure-activity relationship studies of the[6][9][11]oxadiazolo[3,4-b]pyrazine-containing colistin adjuvants. PubMed.

- Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journals.

- The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI.

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. drughunter.com [drughunter.com]

- 3. Structure-activity-relationship studies around the 2-amino group and pyridine core of antimalarial 3,5-diarylaminopyridines lead to a novel series of pyrazine analogues with oral in vivo activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. CN111925333A - Preparation method, product and application of 2-amino-5-methylpyrazine - Google Patents [patents.google.com]

- 6. Design, Synthesis, Antitumor Activity Evaluation, and Molecular Dynamics Simulation of Some 2-aminopyrazine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. eurekaselect.com [eurekaselect.com]

- 8. benthamdirect.com [benthamdirect.com]

- 9. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. mdpi.com [mdpi.com]

- 11. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]

An In-depth Technical Guide to the Synthesis and Precursors of 2-Amino-5-chloro-3-methoxypyrazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-5-chloro-3-methoxypyrazine is a pivotal chemical intermediate in the synthesis of various pharmacologically active compounds. Its structural motifs, featuring a substituted pyrazine ring, are integral to the development of novel therapeutics. This guide provides a comprehensive overview of the primary synthetic routes to this compound, with a detailed focus on the key precursors and the underlying chemical principles that govern these transformations. We will explore established methodologies, present detailed experimental protocols, and offer insights into the selection of reagents and reaction conditions to optimize yield and purity.

Introduction: Significance of this compound

The pyrazine core is a "privileged scaffold" in medicinal chemistry, appearing in numerous FDA-approved drugs.[1] The specific substitution pattern of this compound makes it a highly versatile building block. The amino, chloro, and methoxy groups offer distinct points for chemical modification, allowing for the construction of complex molecular architectures. This intermediate is crucial for the synthesis of a range of therapeutic agents, including but not limited to, kinase inhibitors, receptor antagonists, and other targeted therapies. Understanding its synthesis is therefore of paramount importance for researchers in drug discovery and development.

Core Precursors and Strategic Considerations

The synthesis of this compound can be approached from several different precursors. The choice of starting material often depends on commercial availability, cost, and the desired scale of the synthesis. The most common and strategically important precursor is 2,5-dichloropyrazine .

2,5-Dichloropyrazine: The Versatile Hub

2,5-Dichloropyrazine is a readily available and highly reactive starting material.[1] The two chlorine atoms are susceptible to nucleophilic aromatic substitution (SNAr), allowing for the sequential and regioselective introduction of the amino and methoxy groups. The electron-deficient nature of the pyrazine ring facilitates these substitution reactions.[1]

Other potential precursors, often synthesized en route to or from 2,5-dichloropyrazine, include:

-

2-Aminopyrazine: This can be selectively chlorinated to introduce the first chlorine atom.[2][3]

-

2-Hydroxypyrazine: This can be halogenated as an alternative route to dichlorinated pyrazines.[3]

The primary strategic decision in synthesizing the target molecule revolves around the order of introducing the amino and methoxy substituents onto the 2,5-dichloropyrazine scaffold.

Synthetic Strategies and Methodologies

Two principal synthetic routes from 2,5-dichloropyrazine are commonly employed. Both rely on nucleophilic aromatic substitution.

Route A: Initial Amination Followed by Methoxylation

This is a widely adopted and efficient pathway. It involves the initial reaction of 2,5-dichloropyrazine with an ammonia source, followed by the substitution of the remaining chlorine atom with a methoxide source.

Workflow for Route A:

Caption: Synthetic pathway via initial amination.

Causality Behind Experimental Choices:

-

Step 1: Amination: The reaction of 2,5-dichloropyrazine with aqueous ammonia is a common method.[1] The use of a sealed vessel and elevated temperatures is often necessary to drive the reaction to completion. The amino group is a potent activating group, which can influence the reactivity of the second chlorine atom.

-

Step 2: Methoxylation: The resulting 2-amino-5-chloropyrazine is then treated with a methoxide source, such as sodium methoxide in methanol. The methoxide ion acts as a strong nucleophile, displacing the remaining chloride.

Route B: Initial Methoxylation Followed by Amination

An alternative strategy involves the initial introduction of the methoxy group, followed by amination.

Workflow for Route B:

Caption: Synthetic pathway via initial methoxylation.

Causality Behind Experimental Choices:

-

Step 1: Methoxylation: Reacting 2,5-dichloropyrazine with sodium methoxide at controlled temperatures allows for the monosubstitution to yield 5-chloro-2-methoxypyrazine. Careful control of stoichiometry and temperature is crucial to minimize the formation of the di-substituted by-product.

-

Step 2: Amination: The intermediate is then subjected to amination. This step may require more forcing conditions (higher temperatures and pressures) compared to the methoxylation of 2-amino-5-chloropyrazine, as the methoxy group is less activating than the amino group for SNAr reactions.

Detailed Experimental Protocols

The following protocols are illustrative and may require optimization based on laboratory conditions and desired scale.

Synthesis of the Precursor: 2,5-Dichloropyrazine from 2-Aminopyrazine

This two-step procedure is a common laboratory method to access the key precursor.[2][3][4][5]

Step 1: Synthesis of 5-chloro-2-aminopyrazine

-

To a stirred solution of 2-aminopyrazine (1.0 eq) in a suitable anhydrous solvent such as dichloromethane (DCM) or acetonitrile, add N-chlorosuccinimide (NCS) (1.0-1.1 eq) portion-wise at a controlled temperature (e.g., 40°C).[2][6]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is typically quenched with water and the product is extracted with an organic solvent.[6]

-

The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product can be purified by column chromatography or recrystallization.[6]

Step 2: Synthesis of 2,5-Dichloropyrazine (Sandmeyer-type reaction)

-

Dissolve 5-chloro-2-aminopyrazine (1.0 eq) in concentrated hydrochloric acid and cool the solution to -10°C to 0°C.[2][4][5]

-

Slowly add an aqueous solution of sodium nitrite (NaNO₂) (1.1-1.5 eq) while maintaining the low temperature.[4][5] This step forms the diazonium salt intermediate.

-

After the addition is complete, allow the reaction to stir at a low temperature for a period, then warm to room temperature.[4][5]

-

Monitor the reaction by TLC.

-

Upon completion, neutralize the reaction mixture carefully with a base (e.g., NaOH solution) and extract the product with an organic solvent like DCM.[4][5]

-

The combined organic extracts are dried and concentrated. The crude product is then purified, typically by column chromatography.[4][5]

Synthesis of this compound (Route A)

Step 1: Synthesis of 2-Amino-5-chloropyrazine from 2,5-Dichloropyrazine

-

In a pressure-rated reaction vessel, combine 2,5-dichloropyrazine (1.0 eq), aqueous ammonia (e.g., 28% solution, excess), and optionally a co-solvent.[1]

-

Seal the vessel and heat the mixture to a temperature typically ranging from 80°C to 120°C.

-

Maintain the temperature and stirring for several hours until the reaction is complete (monitored by TLC or GC-MS).

-

After cooling to room temperature, the product can be isolated by filtration if it precipitates, or by extraction with an organic solvent.

-

Purify the crude product by recrystallization or column chromatography.

Step 2: Synthesis of this compound

-

To a solution of 2-amino-5-chloropyrazine (1.0 eq) in anhydrous methanol, add sodium methoxide (1.1-1.5 eq) either as a solid or as a solution in methanol.

-

Heat the reaction mixture to reflux and monitor its progress by TLC.

-

Once the starting material is consumed, cool the reaction mixture to room temperature.

-

Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The final product can be purified by column chromatography or recrystallization to achieve high purity.

Data Summary

The choice of synthetic route can impact the overall yield and purity. The following table provides a comparative summary, although specific results can vary based on reaction scale and optimization.

| Route | Key Transformation | Typical Reagents | Typical Yields | Purity |

| Precursor Synthesis | 2-Aminopyrazine → 2,5-Dichloropyrazine | 1. NCS2. NaNO₂, HCl | 15-50% (over 2 steps) | >95% |

| Route A | 2,5-Dichloropyrazine → 2-Amino-5-chloropyrazine | Aqueous Ammonia | 70-90% | >98% |

| 2-Amino-5-chloropyrazine → Target | Sodium Methoxide | 80-95% | >99% | |

| Route B | 2,5-Dichloropyrazine → 5-Chloro-2-methoxypyrazine | Sodium Methoxide | 60-80% | >97% |

| 5-Chloro-2-methoxypyrazine → Target | Aqueous Ammonia | 50-70% | >99% |

Yields are estimations based on literature and may vary.

Conclusion

The synthesis of this compound is a well-established process that is critical for the advancement of pharmaceutical research and development. The most reliable and high-yielding approach typically involves the use of 2,5-dichloropyrazine as a key precursor. The sequential nucleophilic aromatic substitution, particularly the route involving initial amination followed by methoxylation (Route A), generally offers better overall efficiency. A thorough understanding of the reaction mechanisms and careful control of experimental parameters are essential for achieving high yields and purity of this valuable intermediate. This guide provides the foundational knowledge for researchers to confidently approach the synthesis of this compound and utilize it in their drug discovery programs.

References

- Guidechem. (n.d.). How to Synthesize 2,5-Dichloropyrazine and Its Applications.

- Benchchem. (n.d.). Synthesis of Substituted Pyrazines from 2,5-Dichloropyrazine: Application Notes and Protocols.

- ChemicalBook. (n.d.). 2,5-Dichloropyrazine | 19745-07-4.

- ChemicalBook. (n.d.). 2,5-Dichloropyrazine synthesis.

- Benchchem. (n.d.). Scaling up the synthesis of 2,5-Dichloropyrazine for industrial production.

- Bellamy, A. J., & Golding, P. (2007). The Study of Some Potential New Synthetic Routes to LLM-105 (2,6-Diamino-3,5-dinitropyrazine 1-oxide).

- ResearchGate. (n.d.). Preparation of labelled 2-methoxy-3-alkylpyrazines: Synthesis and characterization of deuterated 2-methoxy-3-isopropylyrazine and 2-methoxy-3-isobutylpyrazine.

- ChemicalBook. (n.d.). 2-Amino-5-chloropyrazine synthesis.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Page loading... [guidechem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 2,5-Dichloropyrazine | 19745-07-4 [chemicalbook.com]

- 5. 2,5-Dichloropyrazine synthesis - chemicalbook [chemicalbook.com]

- 6. 2-Amino-5-chloropyrazine synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Solubility of 2-Amino-5-chloro-3-methoxypyrazine in Organic Solvents

Abstract

The solubility of an active pharmaceutical ingredient (API) or key intermediate in organic solvents is a critical physicochemical parameter that governs every stage of drug development, from synthesis and purification to formulation and bioavailability. This guide provides a comprehensive technical framework for researchers, chemists, and drug development professionals to understand, predict, and experimentally determine the solubility of 2-Amino-5-chloro-3-methoxypyrazine (CAS: 874-31-7). While specific solubility data for this compound is not extensively published, this document outlines the necessary theoretical principles and practical methodologies to generate robust and reliable solubility profiles. We will explore the molecular structure's influence on solubility, introduce powerful predictive models, and provide detailed, field-proven experimental protocols.

Introduction: The Critical Role of Solubility

This compound is a substituted pyrazine derivative, a class of heterocyclic compounds of significant interest in medicinal chemistry due to their presence in numerous bioactive molecules. Understanding its interaction with various organic solvents is paramount for several key processes:

-

Reaction Chemistry: Selecting an appropriate solvent in which reactants are sufficiently soluble is fundamental for reaction kinetics and yield.

-

Crystallization and Purification: The choice of solvent or solvent system directly controls the crystallization process, influencing polymorph formation, crystal habit, and the efficiency of impurity rejection.[1]

-

Formulation Development: For preclinical and clinical studies, formulating a compound into a suitable dosage form often requires dissolving it in pharmaceutically acceptable solvents or co-solvent systems.[1]

-

Analytical Method Development: Methods such as High-Performance Liquid Chromatography (HPLC) rely on the complete dissolution of the analyte in the mobile phase.

This guide provides the scientific rationale and actionable protocols to systematically approach the solubility determination of this specific pyrazine derivative.

Physicochemical Profile and Inferred Solubility Behavior

The molecular structure of this compound is the primary determinant of its solubility characteristics. A detailed analysis of its functional groups allows for a qualitative prediction of its behavior in different solvent classes.

Molecular Structure:

Figure 1. Chemical Structure of this compound.

Figure 1. Chemical Structure of this compound.

Functional Group Analysis:

-

Pyrazine Ring: An electron-deficient aromatic system, contributing to potential π-π stacking interactions and conferring a degree of polarity. The two nitrogen atoms are hydrogen bond acceptors.

-

Amino Group (-NH₂): A strong hydrogen bond donor and acceptor. This group significantly increases the molecule's polarity and its potential to interact with protic and polar aprotic solvents.

-

Chloro Group (-Cl): An electron-withdrawing group that adds to the molecule's dipole moment and overall polarity.

-

Methoxy Group (-OCH₃): The oxygen atom acts as a hydrogen bond acceptor.

Predicted Interactions: Based on the principle of "like dissolves like," we can infer the following:

-

High Solubility Expected in: Polar aprotic solvents (e.g., Acetone, Acetonitrile, N,N-Dimethylformamide) and polar protic solvents (e.g., Alcohols like Methanol, Ethanol) that can engage in hydrogen bonding and dipole-dipole interactions.

-

Moderate Solubility Expected in: Solvents of intermediate polarity (e.g., Ethyl Acetate, Dichloromethane).

-

Low Solubility Expected in: Nonpolar solvents (e.g., Hexane, Toluene), where the primary solute-solvent interactions would be limited to weaker van der Waals forces.

Theoretical Prediction of Solubility: An In Silico Approach

Before embarking on extensive experimental work, computational models can provide valuable initial screening of potential solvents, saving time and resources.

Hansen Solubility Parameters (HSP)

HSP theory is based on the concept that the total cohesive energy of a substance can be divided into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH).[2][3] A solvent is likely to dissolve a solute if their respective Hansen parameters are similar. The distance (Ra) between the solute and solvent in Hansen space is calculated, and if this distance is less than the interaction radius (R₀) of the solute, dissolution is probable.[2][3]

While the HSP values for this compound are not published, they can be estimated using group contribution methods available in specialized software packages. This allows for a rapid virtual screening of a large library of solvents.

COSMO-RS (Conductor-like Screening Model for Real Solvents)

COSMO-RS is a powerful quantum chemistry-based method that predicts thermodynamic properties from first principles, without requiring experimental data for the specific solute.[1][4][5] It calculates the chemical potential of a solute in a solvent based on the interaction of molecular surface polarization charges.[4] This method is highly effective for solvent screening and can provide quantitative solubility predictions, often ranking solvents with good accuracy.[5]

Experimental Determination of Thermodynamic Solubility

Experimental measurement remains the definitive method for obtaining accurate solubility data. The shake-flask method is the universally recognized gold standard for determining thermodynamic (equilibrium) solubility.[1][6]

The Shake-Flask Method: A Self-Validating Protocol

This method establishes equilibrium between the undissolved solid solute and a saturated solution. Its trustworthiness comes from allowing the system to reach its lowest energy state over a sufficient period.

Principle: An excess amount of the solid compound is added to a known volume of solvent and agitated at a constant temperature until the concentration of the solute in the solution reaches a constant value (equilibrium).

Detailed Step-by-Step Protocol:

-

Preparation:

-

Ensure the this compound solid is of high purity and, if possible, characterized for its crystalline form (polymorphism can affect solubility).

-

Use high-purity (e.g., HPLC grade) organic solvents.

-

Prepare a series of vials (e.g., 20 mL glass scintillation vials with PTFE-lined caps).

-

-

Execution:

-

Accurately pipette a precise volume (e.g., 5.0 mL) of the chosen organic solvent into each vial.

-

Add an excess amount of the solid solute to each vial. "Excess" means enough solid remains undissolved at the end of the experiment (e.g., 50-100 mg). This ensures the final solution is truly saturated.

-

Securely cap the vials.

-

Place the vials in a constant-temperature shaker bath or incubator with agitation (e.g., orbital shaker at 150 rpm). The temperature must be rigorously controlled (e.g., 25.0 ± 0.1 °C).

-

Equilibrate for a predetermined period. A typical duration is 24 to 72 hours. It is best practice to sample at multiple time points (e.g., 24h, 48h, 72h) to confirm that equilibrium has been reached (i.e., the concentration is no longer increasing).

-

-

Sample Processing:

-